molecular formula C17H22N2O4 B11697416 2-Ethoxyethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Ethoxyethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11697416
M. Wt: 318.4 g/mol
InChI Key: UQAVEXFWZRMFNB-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 4-methylbenzaldehyde in the presence of urea and a catalytic amount of acid. The reaction is carried out under reflux conditions, leading to the formation of the desired tetrahydropyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-Ethoxyethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on extracellular signal-regulated kinases (ERK1/2) pathways, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxyethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structural features and the diverse range of reactions it can undergo

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

2-ethoxyethyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-4-22-9-10-23-16(20)14-12(3)18-17(21)19-15(14)13-7-5-11(2)6-8-13/h5-8,15H,4,9-10H2,1-3H3,(H2,18,19,21)

InChI Key

UQAVEXFWZRMFNB-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)C

Origin of Product

United States

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